2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide
CAS No.:
Cat. No.: VC16330524
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O2S |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 2-(3-oxopiperazin-2-yl)-N-(2-phenylsulfanylphenyl)acetamide |
| Standard InChI | InChI=1S/C18H19N3O2S/c22-17(12-15-18(23)20-11-10-19-15)21-14-8-4-5-9-16(14)24-13-6-2-1-3-7-13/h1-9,15,19H,10-12H2,(H,20,23)(H,21,22) |
| Standard InChI Key | HCXRXXXUANUSJF-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(=O)C(N1)CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide, reflecting its piperazine backbone (3-oxopiperazin-2-yl), acetamide linkage, and 2-(phenylsulfanyl)phenyl substituent. Its molecular formula is C₁₉H₂₀N₃O₂S, with a molecular weight of 354.45 g/mol. The sulfanyl (S-) group at the phenyl ring’s 2-position introduces steric and electronic effects that may influence reactivity and intermolecular interactions .
Structural Features
The compound’s structure comprises:
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A piperazine ring with a ketone group at the 3-position, rendering it a 3-oxopiperazine derivative.
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An acetamide bridge (-NH-C(O)-CH₂-) connecting the piperazine to a 2-(phenylsulfanyl)phenyl group.
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A phenylsulfanyl moiety (-S-C₆H₅) at the ortho position of the terminal phenyl ring, contributing to hydrophobic interactions and potential hydrogen bonding via sulfur’s lone pairs .
The presence of both nitrogen and sulfur heteroatoms suggests versatility in forming hydrogen bonds and van der Waals interactions, which are critical for crystal packing and biological target binding .
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of 2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide likely involves multi-step reactions, drawing from methodologies used for analogous compounds:
Nucleophilic Substitution
A plausible route begins with the reaction of 2-chloro-N-[2-(phenylsulfanyl)phenyl]acetamide with 3-oxopiperazine under basic conditions. This mirrors the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide, where potassium hydroxide in 1,4-dioxane facilitates chloride displacement by secondary amines . The general reaction is:
Yields may exceed 80% under optimized conditions, as seen in similar acetamide syntheses .
Palladium-Catalyzed Coupling
Alternative methods employ palladium-catalyzed C–N cross-coupling, widely used for assembling aryl-amine bonds in drug intermediates . For example, coupling a brominated 2-(phenylsulfanyl)phenylacetamide with a piperazine derivative using ligands like BINAP or Xantphos could achieve the desired product. This approach benefits from high regioselectivity and functional group tolerance .
Optimization Challenges
Key challenges include:
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Steric hindrance from the ortho-substituted phenylsulfanyl group, necessitating elevated temperatures or prolonged reaction times.
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Oxidation of sulfur: The phenylsulfanyl group may oxidize to sulfonyl under harsh conditions, requiring inert atmospheres or antioxidants .
Table 1: Representative Synthesis Conditions for Analogous Acetamides
| Reactant | Base/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chloro-N-arylacetamide | KOH | 1,4-Dioxane | Reflux | 83% | |
| Aryl bromide + Piperazine | Pd₂(dba)₃, BINAP | Toluene | 110°C | 75% |
Structural Characterization and Spectroscopic Analysis
X-ray Crystallography
While no crystal structure of the target compound is reported, related acetamides exhibit N–H···O hydrogen bonds and C–H···π interactions that stabilize their three-dimensional networks . For example, N-phenyl-2-(phenylsulfanyl)acetamide forms chains along the100 direction via N–H···O bonds, with inter-chain C–H···π linkages . Similar packing is anticipated for 2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide, given its hydrogen-bonding capable groups.
NMR Spectroscopy
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¹H NMR:
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The methylene group (-CH₂-) of the acetamide bridge resonates as a singlet at δ 3.80–3.90 ppm, consistent with analogous compounds .
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Aromatic protons appear as multiplets at δ 7.20–7.50 ppm, with deshielding observed for protons ortho to the sulfanyl group .
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The piperazine NH and acetamide NH protons resonate downfield at δ 8.90–9.20 ppm due to hydrogen bonding .
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IR Spectroscopy
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C=O stretch: Strong absorption at 1,660–1,680 cm⁻¹ for the acetamide and ketone groups.
Table 2: Key Spectroscopic Signals for 2-(3-Oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide
| Technique | Signal Range | Assignment |
|---|---|---|
| ¹H NMR | δ 3.80–3.90 ppm (s) | Acetamide -CH₂- |
| δ 7.20–7.50 ppm (m) | Aromatic protons | |
| δ 8.90–9.20 ppm (s) | NH (piperazine/acetamide) | |
| IR | 1,660–1,680 cm⁻¹ | C=O stretch |
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂). Its stability is compromised under acidic or oxidative conditions due to the sulfide group’s susceptibility to oxidation .
Melting Point
Analogous acetamides exhibit high melting points (>573 K), suggesting similar thermal stability for the target compound .
Biological Activity and Applications
Central Nervous System (CNS) Targets
Piperazine derivatives are prevalent in CNS drugs due to their ability to cross the blood-brain barrier . The 3-oxopiperazine moiety in the target compound may interact with serotonin or dopamine receptors, suggesting potential antidepressant or antipsychotic applications .
Table 3: Hypothetical Biological Activity Based on Structural Analogues
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